4-Iodo-3-nitro-1-propyl-1H-pyrazole
Overview
Description
4-Iodo-3-nitro-1-propyl-1H-pyrazole is a heterocyclic compound characterized by the presence of iodine, nitro, and propyl groups attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-3-nitro-1-propyl-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of N-propargyl-N’-tosylhydrazines with molecular iodine in the presence of sodium bicarbonate, yielding 5-substituted 4-iodo-1-tosylpyrazoles . The reaction conditions are generally mild, and the yields are good.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis protocols used in laboratory settings can be scaled up for industrial applications, ensuring the availability of the compound for research and development purposes.
Chemical Reactions Analysis
Types of Reactions: 4-Iodo-3-nitro-1-propyl-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other groups using appropriate reagents.
Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.
Oxidation Reactions: The propyl group can be oxidized to form different functional groups.
Common Reagents and Conditions:
Substitution: Reagents like palladium catalysts and phosphine ligands are commonly used.
Reduction: Hydrogen gas in the presence of a catalyst such as palladium on carbon.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Substitution: Various substituted pyrazoles.
Reduction: Amino derivatives of the pyrazole.
Oxidation: Aldehydes, ketones, or carboxylic acids depending on the extent of oxidation.
Scientific Research Applications
4-Iodo-3-nitro-1-propyl-1H-pyrazole has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Iodo-3-nitro-1-propyl-1H-pyrazole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components. The iodine atom may facilitate the compound’s binding to certain enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
- 4-Iodo-3-nitro-1H-pyrazole
- 3-Nitro-1-propyl-1H-pyrazole
- 4-Iodo-1-propyl-1H-pyrazole
Comparison: 4-Iodo-3-nitro-1-propyl-1H-pyrazole is unique due to the simultaneous presence of iodine, nitro, and propyl groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a broader range of synthetic and application possibilities, making it a valuable compound in research and development.
Properties
IUPAC Name |
4-iodo-3-nitro-1-propylpyrazole | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8IN3O2/c1-2-3-9-4-5(7)6(8-9)10(11)12/h4H,2-3H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSVFVMQOSXVVOV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=N1)[N+](=O)[O-])I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8IN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501286987 | |
Record name | 1H-Pyrazole, 4-iodo-3-nitro-1-propyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501286987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1354704-96-3 | |
Record name | 1H-Pyrazole, 4-iodo-3-nitro-1-propyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1354704-96-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Pyrazole, 4-iodo-3-nitro-1-propyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501286987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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